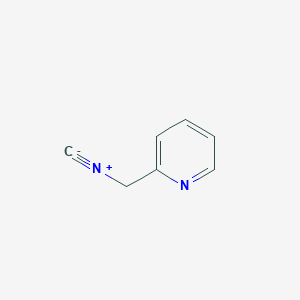

2-(异氰甲基)吡啶

描述

2-(Isocyanomethyl)pyridine is a chemical compound that is related to the pyridine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2-(Isocyanomethyl)pyridine, they do provide insights into the chemistry of pyridine derivatives and their reactivity, which can be extrapolated to understand the behavior of 2-(Isocyanomethyl)pyridine.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and isomerization processes. For instance, the synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one-3-carboxylic acids from ethyl N-(2-pyridinyl)aminomethylenecyanoacetates involves the treatment with hydrochloric acid, which results in the formation of both cis- and trans-isomers . This indicates that the synthesis of related compounds like 2-(Isocyanomethyl)pyridine may also involve careful control of reaction conditions to obtain the desired isomer.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can influence the reactivity and physical properties of the molecule. The crystal and molecular structures of related compounds, such as 2-halo-6-hydroxy-5,5-dimethyl(ethyl)-5,6-dihydro-3,4,4(1H)-pyridinetricarbonitriles, have been characterized using techniques like IR, NMR, MS, and X-ray analysis . These techniques could similarly be applied to determine the structure of 2-(Isocyanomethyl)pyridine.

Chemical Reactions Analysis

Pyridine and its derivatives are known to undergo various chemical reactions. For example, pyridine reacts with phenylcyanoacetylene to form a C,N-functionalized polyconjugated 1,4-dihydropyridine system . This reaction proceeds regio- and stereoselectively, indicating that 2-(Isocyanomethyl)pyridine could also participate in selective reactions to form complex structures with potential paramagnetic and electroconductive properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be quite diverse. The reaction products mentioned in the papers, such as the 1,4-dihydropyridine systems, exhibit unique properties like paramagnetism and electroconductivity . These properties are influenced by the molecular structure and the specific substituents on the pyridine ring. Therefore, the physical and chemical properties of 2-(Isocyanomethyl)pyridine would likely be influenced by the isocyanomethyl group and its interaction with the pyridine ring.

科学研究应用

1. Green Chemistry

- Application : The isocyanide functionality due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry .

- Method : The synthesis of a broad range of isocyanides with multiple functional groups is lengthy, inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup .

- Results : The advantages of this methodology include an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint .

2. Anti-inflammatory Activities

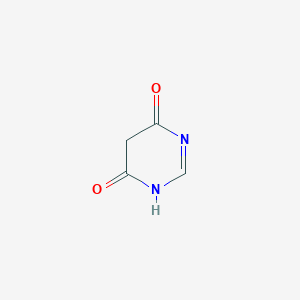

- Application : Pyrimidines, which include 2-(Isocyanomethyl)pyridine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Method : The synthesis of pyrimidines and their derivatives involves numerous methods . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

3. Superoxide Dismutase Activity

- Application : Pyridine scaffolds, including 2-(Isocyanomethyl)pyridine, have been used to create complexes that show superoxide dismutase activity .

- Method : The complexes are created by reacting pyridyl amine with the aromatic aldehyde . One of these complexes, based on nicotinic acid with 2-hydroxypyridine, has been particularly effective .

- Results : These complexes showed superoxide dismutase activity in the range of 49.07–130.23 mM . One of the copper complexes based on nicotinic acid with 2-hydroxypyridine showed an inhibitory concentration of 49.07 mM .

4. Uncharted Isocyanide Space

- Application : The isocyanide functionality of 2-(Isocyanomethyl)pyridine exhibits unusual reactivity in organic chemistry . This reactivity has been explored in the Ugi reaction .

- Method : The synthesis of a broad range of isocyanides with multiple functional groups is lengthy and inefficient . An innovative isocyanide synthesis has been presented that overcomes these problems .

- Results : The advantages of this methodology include increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste .

5. Unstable Isocyanides

- Application : The isocyanide functionality of 2-(Isocyanomethyl)pyridine exhibits unusual reactivity in organic chemistry . This reactivity has been explored in the synthesis of unstable isocyanides .

- Method : The synthesis of a broad range of isocyanides with multiple functional groups is lengthy and inefficient . An innovative isocyanide synthesis has been presented that overcomes these problems .

- Results : The advantages of this methodology include increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste .

6. Alzheimer’s Disease Treatment

- Application : Pyridine scaffolds, including 2-(Isocyanomethyl)pyridine, have been used in the design of BACE1 inhibitors for the treatment of Alzheimer’s disease .

- Method : The inhibitors were designed using an approach based on a conformer of the docked ligand in the target biomolecule—the “in-silico conformational structure-based design” .

- Results : The development of these inhibitors is a promising step towards the development of effective treatments for Alzheimer’s disease .

未来方向

The future directions in the research and application of 2-(Isocyanomethyl)pyridine could involve exploring its reactivity in various chemical reactions . Additionally, the development of more environmentally-friendly methods for synthesising isocyanides from formamides could be a significant area of future research .

属性

IUPAC Name |

2-(isocyanomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-8-6-7-4-2-3-5-9-7/h2-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGBDMBHUVUXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377967 | |

| Record name | 2-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isocyanomethyl)pyridine | |

CAS RN |

60148-13-2 | |

| Record name | 2-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)